molecular formula C10H9ClN2 B8770573 6-Chloro-3-methylisoquinolin-5-amine CAS No. 919994-53-9

6-Chloro-3-methylisoquinolin-5-amine

Cat. No.: B8770573
CAS No.: 919994-53-9
M. Wt: 192.64 g/mol
InChI Key: RXFKHGGRVMMTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-methylisoquinolin-5-amine is a chemical compound of interest in organic chemistry and pharmaceutical research. While specific studies on this exact molecule are limited, its molecular structure, featuring both an amine and a chloro substituent on an isoquinoline core, makes it a valuable synthon (building block) for the synthesis of more complex molecules. The amine group, in particular, offers a reactive site for further chemical modifications, allowing researchers to create a diverse library of derivatives for screening and development. Compounds based on the isoquinoline scaffold are frequently investigated for their potential biological activities. Related quinoline and isoquinoline derivatives have been studied for their ability to inhibit enzyme activity, such as platelet-derived growth factor receptor autophosphorylation, suggesting potential research applications in areas like oncology and cell signaling . As a versatile intermediate, this compound can be utilized in medicinal chemistry programs and material science research. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

919994-53-9

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

6-chloro-3-methylisoquinolin-5-amine

InChI

InChI=1S/C10H9ClN2/c1-6-4-8-7(5-13-6)2-3-9(11)10(8)12/h2-5H,12H2,1H3

InChI Key

RXFKHGGRVMMTEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2N)Cl)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Core Heterocycle: The target compound and isoquinolin-5-amine hydrochloride share an isoquinoline backbone, but the latter lacks methyl and chlorine substituents, reducing steric bulk and lipophilicity . 2-Methylisoindolin-5-amine dihydrochloride features a saturated isoindoline ring, increasing conformational flexibility and solubility due to its dihydrochloride salt form .
  • The methyl group at position 3 enhances lipophilicity (LogP = 3.36) compared to unsubstituted analogues like isoquinolin-5-amine hydrochloride (LogP ~2.11) .

Physicochemical and Pharmacological Implications

  • Lipophilicity: The higher LogP of this compound suggests improved membrane permeability compared to polar analogues like 5-chloro-6-nitro-1,3-benzoxazol-2-amine (LogP = 1.98) .
  • Hydrogen Bonding : Compounds with lower PSA (e.g., isoindoline derivative, PSA = 38.91 Ų) may exhibit better blood-brain barrier penetration compared to benzoxazole derivatives (PSA = 90.41 Ų) .
  • Salt Forms : Hydrochloride or dihydrochloride salts (e.g., isoindoline derivative) improve aqueous solubility, which is critical for bioavailability but absent in the target compound .

Q & A

Basic: What are the key synthetic pathways for 6-Chloro-3-methylisoquinolin-5-amine, and how can reaction conditions be optimized for yield?

Answer:
The compound is commonly synthesized via Buchwald–Hartwig amination using 3-chloroisoquinoline derivatives and benzophenone imine, followed by acid hydrolysis . Optimization involves adjusting palladium catalyst loadings (e.g., Pd(OAc)₂ or Pd(dba)₂), ligand selection (e.g., Xantphos), and reaction temperature (typically 80–110°C) to improve coupling efficiency. Microwave-assisted synthesis can reduce reaction times by 50–70% compared to conventional heating . Post-reaction purification via column chromatography (silica gel, eluent: EtOAc/hexane) ensures >95% purity.

Basic: How should researchers characterize the structural purity of this compound?

Answer:
Comprehensive characterization requires multi-technique validation:

  • 1H/13C NMR : Confirm substituent positions (e.g., chlorine at C6, methyl at C3) via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • HRMS (ESI-TOF) : Verify molecular ion [M+H]⁺ peak (theoretical m/z: 193.06) with <2 ppm error .
  • FT-IR : Identify amine N-H stretches (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Advanced: What computational tools are recommended for predicting reaction pathways and optimizing synthesis?

Answer:
AI-driven platforms (e.g., ICReDD’s quantum chemical reaction path search) integrate density functional theory (DFT) and machine learning to predict feasible routes . For retrosynthetic planning, template-based models (e.g., Pistachio, Reaxys) prioritize precursor relevance and reaction feasibility . Computational validation of transition states (using Gaussian or ORCA) reduces experimental trial-and-error by 30–40% .

Advanced: How does this compound interact with biological targets, and what assays validate its mechanism?

Answer:
The compound inhibits kinases via hydrophobic interactions (methyl group) and hydrogen bonding (amine group) . Key assays:

  • Kinase inhibition (IC₅₀) : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, Src) .
  • Microbial growth inhibition : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cellular cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity (therapeutic index >10) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates (dust mask if airborne) .
  • Spill management : Neutralize with inert adsorbent (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does halogen substitution (e.g., Cl vs. F) at position 6 affect bioactivity compared to structural analogs?

Answer:
Chlorine enhances lipophilicity (logP +0.5 vs. fluoro analogs), improving membrane permeability . Fluorine analogs (e.g., 6-Fluoro-3-methylisoquinolin-5-amine) show reduced kinase inhibition (IC₅₀ 2.1 μM vs. 0.8 μM for Cl-substituted) due to weaker halogen bonding . Comparative SAR studies using TOPKAT or MOE software quantify these effects .

Basic: What chromatographic methods ensure purity during scale-up synthesis?

Answer:

  • Prep-HPLC : C18 column (5 μm, 250 × 21.2 mm), gradient: 10–90% MeCN/H₂O (0.1% TFA), flow rate 15 mL/min .
  • TLC monitoring : Silica plates (hexane:EtOAc 3:1), Rf ≈ 0.4 under UV 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Assay standardization : Control variables (e.g., cell passage number, serum concentration) .
  • Meta-analysis : Use PubChem BioAssay (AID 125514311) to cross-reference IC₅₀ values .
  • Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding .

Basic: What solubility challenges exist for this compound, and how are they addressed?

Answer:
The compound has low aqueous solubility (<0.1 mg/mL at pH 7.4). Strategies:

  • Co-solvents : DMSO (10% v/v) or PEG-400 for in vitro assays .
  • Salt formation : Hydrochloride salt improves solubility 5-fold (test via pH-solubility profile) .

Advanced: What retrosynthetic strategies are viable for generating novel derivatives?

Answer:

  • Core diversification : Introduce substituents via Suzuki coupling (e.g., aryl boronic acids at C8) .
  • Amination alternatives : Replace benzophenone imine with tert-butyl carbamate (Boc-protected amine) for steric control .
  • Halogen exchange : Pd-catalyzed cross-coupling (e.g., Cl to Br using CuBr₂) .

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